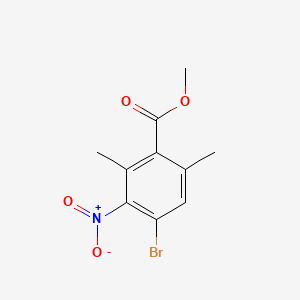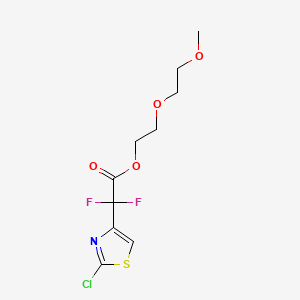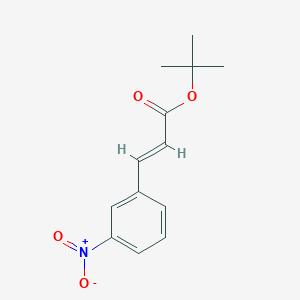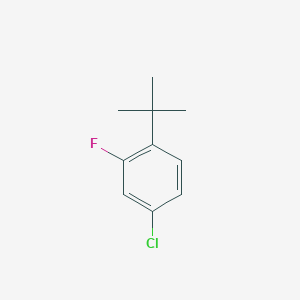![molecular formula C12H10Cl2O2 B13491128 2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid framework. The presence of two chlorine atoms and a phenyl group attached to the bicyclic core adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Reaction Conditions: The photochemical reaction is carried out under UV light, and the haloform reaction is performed in a batch process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. The presence of chlorine and phenyl groups can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of two chlorine atoms, which impart distinct chemical reactivity and properties compared to its analogs. The combination of the bicyclic core and the phenyl group further enhances its versatility in various applications.
特性
分子式 |
C12H10Cl2O2 |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
2,2-dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |
InChIキー |
PIVPWKZNYVNIII-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2(Cl)Cl)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


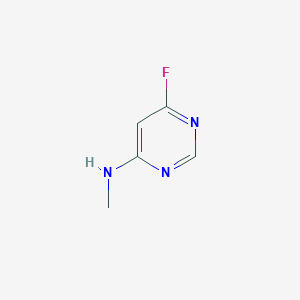
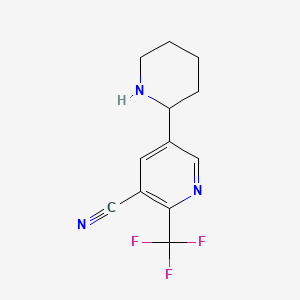
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
